1-Tert-butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate
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Description
The compound “1-Tert-butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate” is a type of tert-butyl ester . Tert-butyl esters find large applications in synthetic organic chemistry .
Synthesis Analysis
Tertiary butyl esters, such as the compound , can be synthesized using flow microreactor systems . This method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed and is more efficient, versatile, and sustainable compared to the batch .Scientific Research Applications
Asymmetric Synthesis
Research highlights the use of tert-butanesulfinyl aldimines and ketimines, closely related to the chemical structure , as precursors in the asymmetric synthesis of protected 1,2-amino alcohols. These compounds achieve high yields and diastereoselectivities, serving as versatile intermediates for synthesizing a wide array of amines, including α-branched and α,α-dibranched amines, amino acids, and amino alcohols. The tert-butanesulfinyl group plays a critical role in activating the imines for nucleophilic addition and serves as a powerful chiral directing group (Ellman, Owens, & Tang, 2002).
Peptide Synthesis
Spirolactams synthesized from derivatives of this chemical compound act as conformationally restricted pseudopeptides, mimicking the Pro-Leu and Gly-Leu dipeptides. These derivatives have been used in peptide synthesis, offering novel approaches to creating peptide structures with predetermined conformations (Fernandez et al., 2002).
Polymer Chemistry
The compound and its derivatives have been explored for their applications in polymer chemistry, such as in the synthesis of amino acid-based polyacetylenes. These studies focus on novel acetylene monomers derived from amino acids, leading to polymers with interesting properties, such as high thermal stability and potential for forming helical structures (Gao, Sanda, & Masuda, 2003).
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(27)20(13-21(26)29-4)25-23(28)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,28)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKHDOBWFBYJPA-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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